molecular formula C15H13FN2O2 B5120007 N-(4-fluorobenzyl)-N'-phenylethanediamide

N-(4-fluorobenzyl)-N'-phenylethanediamide

Cat. No. B5120007
M. Wt: 272.27 g/mol
InChI Key: IJOCFMOSDSFLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N'-phenylethanediamide is a compound that belongs to the class of benzamides. It is a synthetic molecule that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N'-phenylethanediamide is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines. It has also been shown to modulate the activity of the cannabinoid receptor CB2, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-phenylethanediamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and apoptosis in neuronal cells. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-N'-phenylethanediamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It has also been shown to have a high degree of selectivity for its target enzymes and receptors, which makes it a useful tool for studying the biological pathways involved in various diseases.
However, there are also some limitations to the use of N-(4-fluorobenzyl)-N'-phenylethanediamide in lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving N-(4-fluorobenzyl)-N'-phenylethanediamide. One area of research could focus on its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Another area of research could focus on its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and its potential as an anticancer agent.
Conclusion:
N-(4-fluorobenzyl)-N'-phenylethanediamide is a synthetic compound that has been used in scientific research for various purposes. Its synthesis method involves the reaction of 4-fluorobenzyl chloride and phenylethanediamine in the presence of a base. It has been studied for its potential as an anti-inflammatory agent, neuroprotective agent, and anticancer agent. Its mechanism of action is not fully understood, but it is believed to modulate the activity of various enzymes and receptors in the body. It has several advantages for lab experiments, but there are also some limitations to its use. Future research could focus on its potential as a treatment for various diseases and on elucidating its mechanism of action.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-N'-phenylethanediamide involves the reaction of 4-fluorobenzyl chloride and phenylethanediamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 100-120°C. The product is obtained by purification through recrystallization or column chromatography.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-phenylethanediamide has been used in scientific research for various purposes. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects. Additionally, it has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-12-8-6-11(7-9-12)10-17-14(19)15(20)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOCFMOSDSFLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-N'-phenyloxamide

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